![molecular formula C17H17F3N4O B2464723 (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1269371-51-8](/img/structure/B2464723.png)
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These molecules were evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .科学的研究の応用
Synthesis and Biological Activity
Researchers have developed novel compounds related to the specified chemical, investigating their synthesis and potential biological activities. For instance, novel triazole analogues of piperazine have been synthesized, showing significant antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae, suggesting potential applications in developing antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Pharmacological Evaluation
In the realm of pharmacology, specific derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in models of mechanical hyperalgesia in guinea pigs and rats. This highlights their potential for treating pain, underlining the importance of such compounds in developing new analgesics (Naoki Tsuno et al., 2017).
Method Development for Quantification
A quantification method has been developed for a novel T-type calcium channel blocker, demonstrating its application as a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. This method, compliant with FDA regulations, underscores the role of analytical chemistry in supporting pharmacological research and development (K. Noh et al., 2011).
特性
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-2-7-15(22-21-12)23-8-10-24(11-9-23)16(25)13-3-5-14(6-4-13)17(18,19)20/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKNQGQEIHXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。